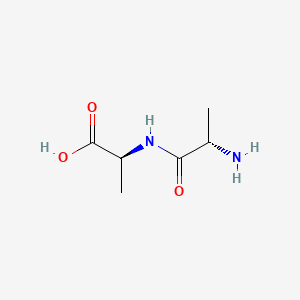

L-Alanyl-L-alanine

Beschreibung

Historical Context of Dipeptide Investigations

The study of peptides, including dipeptides, has roots in the early 20th century, coinciding with initial efforts to understand protein structure. numberanalytics.com Early chemists, such as Emil Fischer, made significant strides in peptide chemistry, including the synthesis of dipeptides, which were crucial for deciphering protein structures. numberanalytics.com Initially, dipeptides were sometimes considered merely artifacts or degradation products of proteins. nih.gov However, their significance as essential metabolic intermediates and building blocks became increasingly recognized. nih.gov The discovery and synthesis of dipeptides were pivotal steps in the historical progression towards understanding the complex world of protein chemistry. numberanalytics.com

L-Alanyl-L-alanine as a Model System in Peptide Chemistry

Due to its structural simplicity, consisting of a repeating sequence of L-alanine amino acids, this compound is frequently employed as a model compound in various physicochemical studies. ontosight.aichemicalbook.com It provides a straightforward system for investigating fundamental aspects of peptide behavior. Researchers utilize this compound to study peptide bond formation and stability, examining the kinetics and thermodynamics of peptide synthesis. This is vital for comprehending how proteins fold and maintain stability within biological systems.

Furthermore, this compound is used to explore the effects of environmental factors, such as pH (protonation), on peptide conformation. chemicalbook.comebi.ac.uk Studies involving techniques like Raman and Raman optical activity (ROA) spectroscopy, combined with computational methods, have been used to analyze the conformational changes of this compound in different environments. ebi.ac.ukresearchgate.net The crystal structure of this compound hydrochloride has also been determined, providing fundamental knowledge about the conformations of alanyl residues in proteins. iucr.org

This compound also serves as a substrate for various enzymes, including dipeptidyl peptidase IV and elastase. Studying the hydrolysis of this dipeptide allows researchers to monitor enzyme activity and characterize enzyme specificity, contributing to the understanding of protein metabolism.

Contemporary Research Trajectories and Significance

Contemporary research involving this compound continues to build upon its role as a model system and explores new applications. Its interaction with enzymes like alanine (B10760859) dehydrogenase is being investigated to understand microbial carbon and nitrogen metabolism.

The dipeptide is also relevant in the context of the origin of life research. Cyclic dipeptides, which can form from linear dipeptides like this compound, are being studied for their potential role as peptide precursors and chiral catalysts in prebiotic processes. frontiersin.orgcnr.it Research explores the formation of cyclic dipeptides under plausible prebiotic conditions and their potential to drive peptide elongation and exhibit chiral catalysis. frontiersin.org

This compound and its derivatives are also being explored in the development of potential antimicrobial agents, particularly as inhibitors of enzymes like alanine racemase, which is crucial for bacterial peptidoglycan biosynthesis. mdpi.com

Studies on the physical properties of this compound, such as its solubility and thermal stability, are ongoing, with experimental determinations using techniques like gravimetric and photometric methods. Research also investigates the interaction of this compound with other molecules, such as its selective complexation via carboxylate groups with metal centers. rsc.org

The study of this compound, therefore, remains significant for its contributions to fundamental peptide chemistry, its utility as a model for understanding complex biological processes, and its potential in emerging fields like astrobiology and antimicrobial development.

Example Data Table (Illustrative - Actual data would be derived from specific research findings):

| Property | Value | Method / Conditions | Source (Illustrative) |

| Melting Point | 280-285 °C (lit.) | Literature | chemicalbook.com |

| Solubility in Water | Soluble | Experimental | cymitquimica.com |

| Molecular Weight | 160.17 g/mol | Computed by PubChem | nih.gov |

| Crystal Structure | Orthorhombic, Space Group P21212 | X-Ray Diffraction (Hydrochloride) | iucr.org |

| Specific Rotation | +14.5° (c = 2, H2O) (L-Ala-L-Val) | Experimental (Related Dipeptide) | ontosight.ai |

(Note: The table above is illustrative and presents typical data points that might be found in research on this compound. Actual data included in an article would be directly extracted from the research findings discussed in the text and would ideally be presented in a format allowing for interactivity if this were a digital publication.)

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173127 | |

| Record name | L-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-31-8, 1644661-10-8 | |

| Record name | L-Alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dialanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-D-alanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644661108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-ALANYL-D-ALANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AOH3N58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY4X7L3WAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for L Alanyl L Alanine and Its Analogues

Chemical Synthesis Routes

Chemical synthesis of peptides involves the formation of amide bonds between amino acids, typically requiring the protection of reactive functional groups to ensure selective coupling bachem.com. Several chemical strategies have been developed for dipeptide synthesis, including the formation of L-Alanyl-L-alanine.

Carbodiimide (B86325) Coupling Techniques and Optimization

Carbodiimide coupling is a widely used method for peptide bond formation. This technique involves the activation of the carboxyl group of one amino acid using a carbodiimide reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which then reacts with the amino group of another amino acid to form a peptide bond brieflands.comgoogle.com. The use of additives like N-hydroxysuccinimide (NHS) can improve coupling efficiency and minimize side reactions google.comnih.gov.

Optimization of carbodiimide coupling for this compound synthesis typically involves controlling factors such as temperature, reaction time, solvent, and the stoichiometry of reagents google.comnih.gov. For instance, activating a protected amino acid with EDC/NHS has been found to be optimal at a slightly acidic pH (e.g., pH 5.0), while the subsequent reaction with the amine component is favored at a higher pH where the amino group is deprotonated (e.g., pH 10.0 for the ε-amine of lysine) nih.gov. Using an excess of carbodiimide relative to the amino acid can lead to increased purity google.com.

Mixed Carbonate Anhydride (B1165640) Strategies

The mixed carbonate anhydride method is another approach for peptide synthesis. This technique involves the reaction of a protected amino acid with an alkyl chloroformate in the presence of a tertiary base to form a mixed carboxylic acid-carbonic acid anhydride researchgate.netresearchgate.net. This activated intermediate then reacts with the amino component to form the peptide bond researchgate.netresearchgate.net. The reaction typically proceeds rapidly with the liberation of carbon dioxide and a volatile alcohol researchgate.net.

Considerations for this method include minimizing side reactions such as urethane (B1682113) formation, which can be influenced by the choice of tertiary amine base and solvent researchgate.net. Aqueous dimethylformamide has been reported as a suitable solvent for mixed anhydride generation and coupling researchgate.net.

Continuous Flow Synthesis Approaches

Continuous flow synthesis offers advantages for peptide production, including improved reaction control, efficiency, and scalability whiterose.ac.uk. In continuous flow systems, reagents are pumped through a reactor, allowing for precise control over reaction parameters such as temperature, residence time, and mixing whiterose.ac.uk.

For dipeptide synthesis, continuous flow reactors employing protected alanine (B10760859) derivatives dissolved in solvents like DMF have been used . Residence times of 10–15 minutes have been evaluated, with reported outputs of 50–100 kg/day with high purity (>99%) . Continuous stirred tank reactors (CSTR) with features like continuous solids addition, high shear mixing, and automated pH control have been designed for the continuous flow synthesis of dipeptides from N-carboxyanhydrides (NCAs) and unprotected amino acids in aqueous conditions whiterose.ac.uk. This approach can achieve significant conversion rates and productivity whiterose.ac.uk.

Considerations for Scalability and Purity in Chemical Methods

Scalability and purity are critical considerations in the chemical synthesis of peptides, including this compound. Chemical synthesis methods generally offer scalable production, making them suitable for both laboratory-scale and industrial-scale manufacturing bachem.com.

Achieving high purity often requires effective purification techniques, such as chromatography bachem.com. Side reactions, including racemization and the formation of by-products like truncated sequences or longer oligopeptides, can impact purity google.comasm.org. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, is crucial to minimize these unwanted reactions google.comnih.gov. The choice of protecting groups and coupling reagents also plays a significant role in controlling purity and facilitating purification bachem.combrieflands.com.

Enzymatic and Biotechnological Synthesis

Enzymatic and biotechnological methods offer alternative routes for peptide synthesis, often under milder conditions and with higher stereoselectivity compared to chemical approaches .

Ligase-Catalyzed Peptide Bond Formation for this compound

Enzymatic synthesis of dipeptides like this compound can be catalyzed by enzymes such as peptide ligases . ATP-dependent ligases can catalyze the direct coupling of two L-alanine molecules asm.org. For example, alanyl-tRNA synthetase has been engineered to accept free alanine, bypassing the need for tRNA involvement .

L-amino acid α-ligases (Lal) are microbial enzymes that catalyze dipeptide synthesis from unprotected amino acids in an ATP-dependent manner asm.orgasm.orgnih.gov. These enzymes belong to the ATP-dependent carboxylate-amine/thiol ligase superfamily and catalyze ligation through an aminoacyl-phosphate intermediate asm.orgnih.gov. Some Lals have broad substrate specificity and can synthesize various dipeptides, including alanyl-alanine asm.orgnih.gov. While enzymatic methods can offer environmental benefits and high stereoselectivity, they may sometimes result in lower yields compared to chemical methods and can require extensive purification to remove unreacted substrates .

Research has identified specific ligases involved in the enzymatic synthesis of this compound containing structures in biological systems. For instance, in Enterococcus faecalis, the enzymatic synthesis of the this compound side chain of peptidoglycan precursors involves alanyl-tRNA synthetase and two ligases, BppA1 and BppA2, which specifically transfer alanine from Ala-tRNA nih.govresearchgate.netebi.ac.ukebi.ac.uk.

Comparative Performance Metrics of Selected Ala-Ala Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

| Carbodiimide Coupling | 85–92 | >95 | High | Moderate (DMF use) |

| Mixed Carbonate | 88–90 | 96–98 | High | Low |

| Ligase-Catalyzed | 70–78 | 90–93 | Moderate | Low |

| Continuous Flow | 90–95 | >99 | Very High | Moderate |

Data compiled from search results . Note that specific yields and purities can vary depending on reaction conditions and optimization.

Optimization of Enzyme Source and Reaction Parameters

Optimizing the enzyme source and reaction parameters is critical for enhancing the efficiency and yield of enzymatic this compound synthesis. Utilizing recombinant E. coli strains expressing optimized ligases has been explored as a source for the necessary enzymatic machinery.

Key parameters that influence the enzymatic synthesis include temperature and pH. Studies have indicated optimal conditions around 37°C and pH 7.5 for such enzymatic reactions. The concentration of substrates, such as the molar ratio of alanine, can also drive the reaction towards synthesis. However, enzymatic methods like protease-mediated synthesis can sometimes result in lower yields compared to chemical methods and may require extensive purification.

Protease-Mediated Synthesis of this compound

Proteases, enzymes known for cleaving peptide bonds, can also be utilized in reverse hydrolysis reactions to synthesize peptide bonds, including the formation of this compound. This method typically involves conducting the reaction in non-aqueous or mixed-solvent systems to shift the equilibrium towards synthesis rather than hydrolysis.

Proteases like subtilisin have been shown to facilitate peptide bond formation in mixtures such as 50% DMSO/water. Factors such as enzyme loading and the molar ratio of substrates are important for driving the reaction. For instance, using excess alanine (a 2:1 molar ratio) can favor dipeptide synthesis. While viable, protease-mediated synthesis may face limitations such as lower yields (around 60-65%) compared to chemical synthesis and the need for significant purification to remove unreacted starting materials. Proteases can also be repurposed as ligases to synthesize peptides, including those with unnatural side chains. mdpi.com

Utilizing Bacterial Pathways for this compound Precursor Synthesis

Bacterial metabolic pathways play a significant role in the synthesis of amino acids and dipeptides, including those that can serve as precursors for this compound or its related forms, such as D-alanyl-D-alanine, a key component of bacterial peptidoglycan. nih.govasm.orgbiorxiv.orgnih.gov

In E. coli, L-alanine is synthesized by aminotransferases, and alanine racemases interconvert L-alanine and D-alanine. mdpi.com D-amino acid dehydrogenase also contributes by generating pyruvate (B1213749) from D-alanine. mdpi.com An L-alanine exporter, AlaE, has been identified in E. coli that helps regulate intracellular L-alanine levels. mdpi.com

Role of Alanine Racemase and D-Alanine-D-alanine Ligases in Dipeptide Formation

Alanine racemase (Alr) is crucial for the interconversion of L-alanine and D-alanine, providing the D-alanine required for bacterial cell wall synthesis. nih.govasm.orgnih.govbiorxiv.orgmdpi.com D-alanine-D-alanine ligases (Ddl), which belong to the ATP grasp superfamily, catalyze the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.govbiorxiv.orgnih.govasm.org This dipeptide is an essential building block for peptidoglycan biosynthesis. nih.govasm.orgbiorxiv.orgnih.govasm.org

Ddl enzymes activate a single D-alanine substrate through phosphorylation by ATP, producing a transient phosphoryl carboxylate intermediate that is susceptible to nucleophilic attack by a second D-amino acid. nih.gov The formation of the D-alanyl-D-alanine dipeptide catalyzed by Ddl is critical for bacterial growth. biorxiv.org The genes encoding alanine racemase and Ddl are often essential in bacteria like M. tuberculosis. asm.org The interplay between D-alanine biosynthesis by Alr and its consumption by Ddl contributes to the intracellular level of D-alanine. nih.gov

Green Chemistry Innovations in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. beilstein-journals.org In the context of this compound synthesis, this involves exploring environmentally benign methodologies.

Solvent-Free Mechanochemical Synthesis via Ball Milling

Mechanochemical synthesis, particularly using ball milling, represents a promising green chemistry approach for the synthesis of this compound. beilstein-journals.orgmdpi.comresearchgate.net This method involves grinding solid reactants together in a ball mill, transferring kinetic energy through impacts to induce chemical reactions, often without or with minimal solvent. mdpi.comresearchgate.netacs.org

Recent advances have highlighted solvent-free mechanochemical synthesis using ball milling for this compound. In this process, L-alanine and coupling agents are ground in a planetary mill. This method can achieve high yields and purity within relatively short reaction times. For instance, a reaction time of 2 hours using ball milling has been reported to yield 80% of this compound with 98% purity. Mechanochemical methods align with green chemistry tenets by minimizing solvent use, reducing energy input, and potentially decreasing waste. researchgate.net

Efficiency and Environmental Impact of Green Synthesis Approaches

The synthesis of peptides, including dipeptides like this compound and its analogues, traditionally involves methods that can have significant environmental drawbacks. Solid-Phase Peptide Synthesis (SPPS), while efficient for creating complex sequences, often generates substantial waste, primarily from the large volumes of solvents used in washing steps. rsc.orgadvancedchemtech.comtandfonline.com Estimates suggest that 80-90% of the waste in peptide synthesis is due to these washes, leading to high Process Mass Intensity (PMI) values, which can be orders of magnitude higher than for small-molecule synthesis. rsc.orgadvancedchemtech.comuchicago.eduacs.org Common solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) raise environmental and health concerns. tandfonline.com

Green chemistry approaches aim to mitigate these issues by focusing on reducing solvent usage, minimizing waste, employing less hazardous reagents, and utilizing more sustainable processes. advancedchemtech.comoxfordglobal.comgappeptides.com For peptide synthesis, this involves exploring alternative solvents, developing more efficient coupling methods, and implementing technologies like continuous flow reactors and enzymatic synthesis. rsc.orgadvancedchemtech.comacs.orgoxfordglobal.comgappeptides.com

Green Synthesis Strategies and their Impact:

Several strategies are being investigated and implemented to make peptide synthesis greener, impacting both efficiency and environmental footprint:

Alternative Solvents: Replacing traditional hazardous solvents with greener alternatives is a key focus. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopropyl (B3062369) methyl ether (CPME) derived from renewable sources are being explored. gappeptides.com Solvent mixtures can also be tuned to optimize properties like resin swelling and reactant solubility while reducing environmental impact. tandfonline.comchemrxiv.org Studies have shown that using alternative solvent mixtures can significantly reduce solvent waste compared to traditional methods. advancedchemtech.comtandfonline.com

Enzymatic Synthesis: Enzymatic methods offer a highly attractive green alternative. These approaches utilize enzymes like peptide ligases or proteases to catalyze peptide bond formation under mild conditions, often in aqueous or mixed aqueous/organic media. asm.orgnih.govacs.org Enzymatic synthesis typically offers high stereo-selectivity, reducing the formation of unwanted stereoisomers. While sometimes yielding lower amounts compared to chemical methods, enzymatic processes can reduce the need for protecting groups and harsh chemicals, contributing to a lower environmental impact and simplified purification. nih.gov For example, L-amino acid α-ligase (Lal) from Bacillus subtilis has been shown to synthesize various dipeptides, including alanyl-alanine, from unprotected amino acids in an ATP-dependent manner, avoiding the formation of longer peptides or those containing D-amino acids. nih.gov Engineered E. coli strains expressing Lal have been used for the fermentative production of dipeptides like L-alanyl-L-glutamine, demonstrating high molar yields and productivity. nih.govmdpi.com

Mechanochemical Synthesis: Solvent-free mechanochemical synthesis using techniques like ball milling can offer a greener route by eliminating the need for bulk solvents. This method has shown promise for dipeptide synthesis with reasonable yields and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors allows for precise control over reaction parameters, potentially enhancing efficiency and reducing reaction times. acs.orgoxfordglobal.com This approach can also minimize solvent usage and waste generation compared to batch processes. oxfordglobal.com

Optimized SPPS Protocols: Even within the framework of SPPS, efforts are being made to improve its sustainability. This includes optimizing washing steps to reduce solvent consumption and exploring the recycling of resins. rsc.orgtandfonline.comacs.org The development of new coupling agents and deprotection strategies that are more efficient and environmentally benign is also an active area of research. rsc.orgacs.org

Research Findings and Data:

Research into green synthesis of dipeptides like this compound and its analogues has yielded promising results in terms of efficiency and environmental benefits. Enzymatic methods, in particular, have demonstrated high yields for specific dipeptides. For instance, an L-amino acid ligase from Pseudomonas syringae showed high yields for various dipeptides, including L-leucyl-L-serine (83%) and L-glutaminyl-L-threonine (96%). asm.org While specific yield data for the enzymatic synthesis of this compound using these newer methods were not explicitly detailed in the search results, the success with similar dipeptides suggests potential for efficient this compound production.

Mechanochemical synthesis has also shown good efficiency. One study reported an 80% yield with 98% purity for this compound using solvent-free ball milling.

Here is a conceptual data table illustrating the potential comparison of different synthesis methods based on reported findings for dipeptides, including this compound where data was available:

| Synthesis Method | Example Dipeptide Synthesized | Reported Yield (%) | Key Environmental Benefits | Notes |

| Enzymatic Synthesis | L-Alanyl-L-glutamine nih.govmdpi.com | Up to 94.7% mdpi.com | Reduced solvent use, milder conditions, high stereoselectivity | Requires specific enzymes and optimized biological systems. nih.govmdpi.com |

| Enzymatic Synthesis | Various Dipeptides asm.org | 54-96% asm.org | Reduced solvent use, milder conditions, high stereoselectivity | Substrate specificity varies by enzyme. asm.org |

| Mechanochemical Synthesis | This compound | 80% | Solvent-free | Requires specific milling equipment. |

| Continuous Flow (SPPS) | Various Peptides chemrxiv.org | High efficiency | Reduced solvent use, real-time monitoring, faster reaction times | Requires specialized flow reactors. acs.orgoxfordglobal.comchemrxiv.org |

| Traditional SPPS | Various Peptides rsc.orgadvancedchemtech.comuchicago.edu | High yields | High solvent waste, use of hazardous solvents | Well-established, but environmentally less favorable. rsc.orgadvancedchemtech.comtandfonline.comuchicago.edu |

Note: The yields presented are based on specific reported examples and may vary depending on the exact reaction conditions and scale.

The adoption of green synthesis approaches for this compound and its analogues is driven by the need for more sustainable and cost-effective production methods. advancedchemtech.comgappeptides.com Enzymatic synthesis and mechanochemical methods offer promising routes with reduced environmental impact and good efficiency, while advancements in continuous flow chemistry and optimized SPPS protocols contribute to greener chemical synthesis. advancedchemtech.comacs.orgoxfordglobal.comgappeptides.comchemrxiv.orgasm.orgnih.govmdpi.com

Conformational Dynamics and Structural Elucidation of L Alanyl L Alanine

Spectroscopic Investigations of L-Alanyl-L-alanine Conformation

Spectroscopic methods, such as Raman, Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for analyzing the conformation of this compound in solution. researchgate.netcas.czcas.cznih.gov These techniques provide experimental data that can be compared with computational studies to gain detailed insights into the dipeptide's structural preferences and dynamics. researchgate.netcas.czcas.cz

Raman and Raman Optical Activity (ROA) Spectroscopy for Conformational Analysis

Raman and Raman Optical Activity (ROA) spectroscopy are particularly effective for studying the conformational changes of this compound in solution. cas.czacs.orgcas.cz ROA, which measures the differential scattering of circularly polarized light, is highly sensitive to the subtle structural details and chirality of molecules. cas.czacs.orgcas.cz Experimental ROA spectra, when analyzed alongside density functional theory (DFT) computations, allow for the assignment of vibrational modes and the extraction of structural information. cas.czacs.orgcas.czebi.ac.ukebi.ac.uknih.govresearchgate.net

pH-Induced Conformational Changes and Zwitterionic, Cationic, and Anionic Forms

This compound exists in different ionic forms—zwitterionic, cationic, and anionic—depending on the pH of the solution. researchgate.netcas.czebi.ac.uk These changes in charge significantly impact the dipeptide's conformation. ROA spectroscopy has been employed to monitor these pH-induced conformational changes. acs.orgcas.czebi.ac.ukebi.ac.uknih.govacs.orgsigmaaldrich.com Comparing the ROA spectra of the zwitterionic, cationic, and anionic forms reveals spectral variations indicative of different conformational behaviors. acs.orgcas.czebi.ac.ukebi.ac.uk

Studies have shown that the cationic form exhibits only minor backbone conformational changes compared to the zwitterionic form. acs.orgcas.czebi.ac.ukebi.ac.uk In contrast, the anionic form appears to adopt multiple conformers, differing in the rotation of the NH₂ group and the backbone ψ-angle. acs.orgcas.czebi.ac.ukebi.ac.uk These findings are consistent with previous studies using techniques like electronic circular dichroism (ECD) and NMR. acs.orgcas.czebi.ac.uk The ability of ROA to capture these subtle differences highlights its potential for determining fine details in molecular structure and conformation. acs.orgcas.czebi.ac.uk

Hydration Effects and Solvent Modeling in ROA Spectra Interpretation

The interaction of this compound with the aqueous environment plays a crucial role in its conformational flexibility. researchgate.netcas.czcas.cz Bulk water can increase the dipeptide's flexibility by lowering the energy differences between conformers. cas.cz Accurate interpretation of ROA spectra in solution requires appropriate solvent modeling. cas.czacs.orgcas.czebi.ac.uk

Continuum solvent models, such as the dipolar Onsager, ionic, and conductor-like screening (COSMO) models, have been used in conjunction with quantum chemical calculations to simulate ROA spectra. cas.czresearchgate.net While these models can provide reasonable agreement with experimental spectra and aid in assigning bands, they may not always fully capture the complex solvent-solute interactions. cas.czresearchgate.net Solvent modeling using clusters obtained from molecular dynamics simulations has shown promise in reproducing inhomogeneous broadening of Raman spectral lines, although it has not consistently improved the agreement of ROA signals compared to standard dielectric solvent corrections. acs.orgcas.czebi.ac.uk The accuracy of solvent models, particularly for flexible and hydrated systems with multiple conformers, remains a challenge in ROA spectra simulation. cas.cz

Isotopic Labeling for Vibrational Mode Assignment (e.g., ¹⁵N, ¹³C)

Isotopic labeling, specifically with ¹⁵N and ¹³C, is a valuable technique for verifying vibrational mode assignments in Raman and ROA spectra of this compound. acs.orgcas.czebi.ac.ukebi.ac.uknih.govacs.org By synthesizing isotopically labeled analogues, researchers can observe shifts in vibrational frequencies, which help to confirm the assignment of specific bands to particular molecular vibrations. acs.orgcas.czebi.ac.ukebi.ac.uknih.govresearchgate.netacs.org

Calculated shifts in vibrational frequencies for isotopically labeled molecules have shown good agreement with experimental results. acs.orgcas.czebi.ac.ukebi.ac.uknih.govresearchgate.net This agreement allows for more reliable vibrational mode assignments, which in turn enables better scaling of computed vibrational frequencies and extraction of more accurate structural information from spectral intensities. acs.orgcas.czebi.ac.uk Isotopic substitution can also cause characteristic changes in ROA spectra, such as sign flips for certain bands like the C-C stretching, amide III, and C-H bending signals. cas.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is another essential technique for investigating the solution-state conformations of this compound. researchgate.netcas.cznih.govnih.gov Due to the molecule's flexibility and strong interaction with the aqueous environment, its behavior is often deduced indirectly from NMR spectra through statistical methods and comparison with ab initio predictions. researchgate.netcas.cznih.gov NMR parameters, particularly indirect nuclear spin-spin coupling constants, serve as excellent probes of local conformation. researchgate.netcas.czebi.ac.uknih.gov

¹H and ¹³C NMR Chemical Shifts and Spin-Spin Coupling Constants

¹H and ¹³C NMR chemical shifts and spin-spin coupling constants provide detailed information about the electronic environment and dihedral angles within the this compound molecule. cas.czebi.ac.uknih.govresearchgate.net A complete set of chemical shifts and indirect spin-spin coupling constants can be obtained for the zwitterionic form in aqueous solution, often with the aid of ¹⁵N and ¹³C isotopic labeling. cas.cznih.govresearchgate.net

Comparing experimental NMR parameters, such as ³J coupling constants, with values calculated using DFT methods allows researchers to infer torsion angle distributions and conformational preferences. cas.cznih.gov Studies have shown that for the zwitterionic form in aqueous solution, a single dominant conformer exists with equilibrium main chain torsion angle values close to those found in X-ray studies. nih.gov Specifically, equilibrium main chain torsion angle values of approximately ψ = 147° and φ = -153° have been reported. nih.gov While torsion angles can vary around these equilibrium values, these variations lead to only minor corrections in the NMR parameters. nih.gov

NMR parameters, particularly main chain heavy atom chemical shifts and spin-spin coupling constants involving the alpha-carbon and hydrogen atoms, are considered most useful for peptide structural predictions. nih.gov However, conformational averaging in NMR can reduce sensitivity to minor structural variations, highlighting the complementary nature of techniques like ROA.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 76908 |

| L-Alanine | 5950 |

Data Tables

While specific detailed data tables with numerical values for chemical shifts or coupling constants across different conformers and pH values were not consistently available in a format suitable for direct extraction and presentation as interactive tables from the search results, the research findings describe the types of data obtained and their use in conformational analysis. For example, chemical shifts and spin-spin coupling constants for the cationic, anionic, and zwitterionic forms have been measured and compared to computational values. researchgate.netcas.cznih.gov The dependence of effective chemical shielding anisotropy on backbone torsion angles has also been calculated. sigmaaldrich.com

The following table summarizes the observed conformational behavior based on ROA and NMR studies under different pH conditions:

| Ionic Form | pH Environment | Observed Conformational Behavior | Spectroscopic Evidence |

| Zwitterionic | Neutral | Primarily a single conformer, possibly nearly extended. cas.cznih.gov Stabilizes β-sheet-like structures. | ROA, NMR, X-ray cas.cznih.gov |

| Cationic | Acidic | Minor backbone conformational change compared to zwitterion. acs.orgcas.czebi.ac.ukebi.ac.uk | ROA, NMR acs.orgcas.czebi.ac.ukebi.ac.uk |

| Anionic | Basic | Presence of multiple conformers, differing in NH₂ group rotation and ψ-angle. acs.orgcas.czebi.ac.ukebi.ac.uk | ROA, NMR, ECD acs.orgcas.czebi.ac.ukebi.ac.uk |

This compound is a dipeptide composed of two L-alanine residues linked by a peptide bond. It serves as a model compound for studying peptide behavior and properties in various environments . Its linear formula is CH₃CH(NH₂)CONHCH(CH₃)CO₂H, and it has a molecular weight of 160.17 g/mol .

Correlation of NMR Parameters with Molecular Geometry and Torsion Angles

NMR spectroscopy, particularly the analysis of chemical shifts and indirect spin-spin coupling constants, is a valuable tool for probing the local conformation of peptides like this compound cas.cznih.govnih.gov. These parameters exhibit different sensitivities to molecular geometry. nih.govacs.org. Comparisons between experimental NMR parameters, such as ³J coupling constants, and values calculated using ab initio methods like Density Functional Theory (DFT) can be used to infer torsion angle dispersions acs.org. The main chain heavy atom chemical shifts and spin-spin coupling constants involving the α-carbon and hydrogen atoms are considered particularly useful for predicting peptide structures nih.govacs.org. The dependence of effective chemical shielding anisotropy (CSA) on the backbone torsion angles (φ and ψ) can also facilitate the structural interpretation of cross-correlated relaxation rates in this compound ebi.ac.uk.

Conformational Averaging and Detection of Higher-Energy Conformers

The this compound molecule exhibits flexibility and interacts strongly with its aqueous environment, necessitating indirect methods like statistical analysis and comparison with ab initio predictions to deduce its behavior from NMR spectra cas.czacs.orgnih.gov. While NMR parameters can provide insights into local conformation, conformational averaging can reduce their sensitivity to minor structural variations, typically less than 10° nih.govacs.org. According to vibrational quantum analysis, higher-energy conformers of the charged forms of this compound might exist, but their detection by NMR spectroscopy is challenging due to their low populations and short lifetimes cas.czacs.orgnih.gov. Probable conformers can be identified on two-dimensional potential energy surfaces and validated by comparing computed parameters with experimental NMR data cas.czacs.orgnih.gov.

Crystallographic Analysis and Solid-State Structure

This compound (Ala-Ala) is a dipeptide composed of two L-alanine residues linked by a peptide bond. With the chemical formula C₆H₁₂N₂O₃, this molecule serves as a fundamental model system for investigating the structural and dynamic properties of peptides. Studies employing a combination of experimental techniques, such as Raman spectroscopy, and computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided significant insights into its conformational behavior and temperature-dependent structural transitions in the solid state.

Temperature-Dependent Structural Phase Transitions in this compound Crystals

Investigations into the solid-state behavior of this compound have revealed the presence of temperature-dependent structural phase transitions. These transitions, particularly evident at low temperatures, influence the crystal symmetry and molecular arrangement within the lattice.

Identification of Tetragonal to Monoclinic Transition

Experimental studies utilizing techniques such as Raman spectroscopy on single crystals of this compound have provided evidence for a structural phase transition occurring between approximately 80 K and 60 K. This transition is characterized as a second-order phase transition. mims.comnih.govuwm.edu.plciteab.com The observed spectroscopic changes indicate a modification in the crystal structure as the temperature is lowered through this range. mims.comnih.govuwm.edu.plciteab.com

Group Theory Considerations for Low-Temperature Symmetry

Analysis based on group theory has been applied to understand the symmetry changes associated with the low-temperature phase transition in this compound crystals. These considerations suggest that the transition leads the crystal structure from a tetragonal phase to a monoclinic phase. mims.comnih.govuwm.edu.plciteab.com Furthermore, group theory analysis indicates that this compound exhibits C₂ symmetry at low temperatures following this transition. mims.comnih.govuwm.edu.plciteab.com The proposed mechanism for this structural phase transition is governed by the occupation of non-equivalent C₁ local symmetry sites by the methyl (CH₃) molecular groups within the crystal lattice. mims.comnih.govuwm.edu.plciteab.com

Computational Modeling of this compound Conformation

Computational methods play a crucial role in complementing experimental observations and providing detailed insights into the conformational landscape and dynamics of this compound in both the solid state and in solution.

Density Functional Theory (DFT) Calculations for Geometry and Vibrational Frequencies

Density Functional Theory (DFT) calculations have been extensively employed to determine the optimized geometries and calculate the vibrational frequencies of this compound. mims.comchemicalbook.com These calculations are valuable for assigning experimental vibrational modes observed in techniques like Raman and Raman Optical Activity (ROA) spectroscopy. mims.comchemicalbook.com DFT studies have explored the structural and spectral properties of this compound in various forms, including its cation, zwitterion, and anion states, highlighting the influence of molecular charge on conformation. mims.comchemicalbook.com Calculated shifts in vibrational frequencies for isotopically labeled analogues have shown good agreement with experimental data, aiding in the verification of vibrational mode assignments and the extraction of more accurate structural information from spectral intensities. mims.comchemicalbook.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Molecular Dynamics (MD) simulations are utilized to investigate the conformational dynamics of this compound in solution, providing insights into its behavior in a biologically relevant environment. mims.comchemicalbook.com These simulations can reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. Studies using MD simulations have suggested that the aqueous environment can significantly influence the conformational flexibility of the dipeptide, potentially by lowering the energy barriers between different conformers. chemicalbook.com

Solvent Models (e.g., Onsager, COSMO, Explicit Solvent) in Simulations

To accurately model the behavior of this compound in solution using computational methods, various solvent models are employed. Continuum solvent models, such as the Onsager model and the Conductor-like Screening Model (COSMO), including its variant CPCM (Polarizable Continuum Model), are frequently used in DFT calculations to account for the dielectric effects of the solvent implicitly. chemicalbook.com These models treat the solvent as a continuous medium with a specific dielectric constant. In addition to implicit solvent models, explicit solvent models, where individual solvent molecules (e.g., water molecules) are included in the simulation box, are used in MD simulations to capture specific solute-solvent interactions, such as hydrogen bonding, and their impact on conformational dynamics and hydration. Solvent modeling with clusters obtained from molecular dynamics can lead to a qualitatively correct inhomogeneous broadening of spectral lines in simulated Raman spectra.

Computational Modeling of this compound Conformation

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Influence of Solvent on Conformational Flexibility and Energy Landscapes

The surrounding solvent, particularly water, significantly influences the conformational flexibility and energy landscape of this compound. The molecule exists in different ionic forms (cationic, zwitterionic, and anionic) depending on the pH of the environment, and each form exhibits distinct conformational preferences due to varying interactions with the solvent. ebi.ac.ukresearchgate.netnih.govacs.orgnih.govcas.czebi.ac.uk

In aqueous solution, this compound interacts strongly with water molecules through hydrogen bonding and electrostatic interactions. researchgate.netcas.cz Continuum solvent models, such as the polarizable continuum model (PCM) or conductor-like screening model (COSMO), and explicit solvent models are employed in computational studies to simulate the effects of hydration. researchgate.netxray.czcas.czacs.org These models indicate that the bulk water environment can increase the conformational flexibility of the dipeptide by lowering the energy differences between various conformers. researchgate.net

Studies comparing the zwitterionic form with the charged anionic and cationic forms have revealed spectral variations indicative of different conformational behaviors. nih.govacs.org While the cationic form shows only minor backbone conformational changes, the anionic form appears to adopt additional conformers, differing in the rotation of the NH₂ group and the backbone ψ-angle. nih.govacs.orgnih.govcas.czacs.org These findings are consistent with results from other spectroscopic techniques like electronic circular dichroism (ECD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govacs.org

The energy landscape of this compound in solution is characterized by various low-energy conformers. Computational studies using methods like density functional theory (DFT) in conjunction with solvent models help in identifying probable conformers and understanding their relative stabilities. researchgate.netacs.orgnih.govcas.czebi.ac.uk The presence of a polar solvent like water can stabilize certain conformations through favorable solvation interactions, thereby altering the population distribution of conformers compared to the gas phase. acs.orgrsc.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are valuable tools for studying the conformational dynamics and properties of this compound, particularly in complex environments like aqueous solutions. researchgate.netxray.czacs.org These methods combine the accuracy of quantum mechanics for a specific region of interest (the QM region, typically the solute molecule or the reactive part) with the computational efficiency of molecular mechanics for the surrounding environment (the MM region, such as solvent molecules). acs.org

For this compound, QM/MM procedures have been used to simulate spectroscopic properties, such as ECD and Raman optical activity (ROA) spectra, in the presence of solvent. xray.cz By treating the dipeptide quantum mechanically and the surrounding water molecules classically, QM/MM simulations can capture the intricate interactions between the solute and solvent that influence conformational flexibility and spectral shapes. xray.cz Cluster geometries obtained from molecular dynamics (MD) simulations can be used as input for QM/MM calculations to account for the dynamic nature of the solvent environment. xray.cz

QM/MM methods have also been applied to investigate the influence of the environment on NMR parameters, such as chemical shifts and spin-spin coupling constants. acs.org This hybrid approach allows for the calculation of these parameters in condensed phases, providing a more realistic representation compared to gas-phase calculations. acs.org

Ab Initio Predictions of Geometric and Spectral Parameters

Ab initio computational methods, based on first principles of quantum mechanics, are extensively used to predict the geometric and spectral parameters of this compound and its various conformers. These predictions are crucial for interpreting experimental data obtained from spectroscopic techniques like NMR, Raman, and ROA spectroscopy. ebi.ac.ukresearchgate.netnih.govacs.orgnih.govcas.czebi.ac.ukresearchgate.netcas.czacs.orgacs.orgnih.govacs.orgcas.cznih.govresearchgate.netdergipark.org.tr

Density functional theory (DFT) is a commonly employed ab initio method for calculating optimized geometries, harmonic vibrational frequencies, and spectroscopic properties of this compound. ebi.ac.ukresearchgate.netnih.govacs.orgnih.govebi.ac.ukresearchgate.netcas.czacs.orgacs.orgnih.govacs.orgcas.cznih.govresearchgate.netdergipark.org.tr By comparing calculated parameters with experimental measurements, researchers can validate theoretical models and gain deeper insights into the molecular structure and conformation. ebi.ac.ukresearchgate.netacs.orgnih.govcas.czebi.ac.ukresearchgate.netacs.orgnih.gov

Ab initio calculations have been used to determine the dependence of NMR parameters, such as chemical shifts and indirect spin-spin coupling constants, on the peptide backbone torsion angles (phi, ψ). ebi.ac.ukresearchgate.netacs.orgnih.govcas.czebi.ac.ukacs.orgnih.govnih.gov These studies have shown that certain NMR parameters are particularly sensitive to specific dihedral angles, making them valuable probes for conformational analysis. ebi.ac.ukcas.czebi.ac.ukacs.orgnih.govnih.gov

Furthermore, ab initio computations are used to simulate vibrational spectra, including Raman and ROA spectra. nih.govresearchgate.netcas.czacs.orgacs.orgcas.czresearchgate.net These simulations, often performed using calculated harmonic vibrational frequencies and polarizability derivatives, aid in the assignment of experimental spectral bands to specific vibrational modes and conformers. nih.govresearchgate.netcas.czacs.orgacs.orgcas.czresearchgate.net The accuracy of these predictions can be influenced by the choice of theoretical level (e.g., basis set, functional) and the treatment of solvent effects. cas.czdergipark.org.tr

Studies involving isotopically labeled this compound, such as with ¹⁵N and ¹³C, combined with ab initio calculations, have been used to verify vibrational mode assignments and improve the reliability of spectral interpretations. nih.govresearchgate.netacs.orgacs.orgcas.czresearchgate.net

Data Table Example (Illustrative - specific values would depend on the level of theory and solvent model used in a particular study):

| Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

| Extended | -150 | 150 | 0.0 |

| C₇eq | -80 | 70 | 1.5 |

| α-helical | -50 | -50 | 2.1 |

Note: The values in this table are illustrative and intended to show the format. Actual values would vary based on specific computational studies and conditions.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis of L-Alanyl-L-alanine

Hydrolysis of the peptide bond in this compound yields two molecules of L-alanine. This reaction can be catalyzed by acids, bases, or enzymes.

Kinetics and Thermodynamics of Peptide Bond Hydrolysis

The uncatalyzed hydrolysis of peptide bonds is a slow process. libretexts.org The kinetics of peptide bond hydrolysis are influenced by factors such as temperature, pH, and the presence of catalysts. The enthalpy of hydrolysis of this compound can vary with temperature. Studies have shown that increasing temperature can lead to an increase in the enthalpy of hydrolysis. nih.govresearchgate.net The activation energy for the uncatalyzed hydrolysis of peptides has been reported to be in the range of 96 to 105 kJ/mol. nih.gov

Research investigating the thermodynamic and vibrational aspects of peptide bond hydrolysis, including that of this compound, suggests that the low enthalpy of hydrolysis makes the reaction sensitive to small variations in bond strength. nih.govresearchgate.net This can result in the hydrolysis of weak peptide bonds being exothermic, while the hydrolysis of stronger bonds is endothermic. nih.govresearchgate.net Temperature increases can also change the enthalpy of reaction for some weak peptide bonds from exothermic to endothermic, favoring hydrolysis at higher temperatures. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of peptide bonds typically occurs in aqueous solutions under acidic conditions. The conventional mechanism in dilute acids involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.orgcardiff.ac.uklibretexts.org Subsequent protonation of the amide nitrogen facilitates the cleavage of the peptide bond, releasing the constituent amino acids. acs.orgcardiff.ac.uk

However, in highly concentrated sulfuric acid (e.g., 98% w/w), the mechanism for this compound solvolysis is different from conventional acid-catalyzed hydrolysis. cardiff.ac.ukresearchgate.net In 98% w/w sulfuric acid, this compound undergoes a complex solvolysis reaction that is mechanistically distinct from hydrolysis. cardiff.ac.ukresearchgate.net This reaction is proposed to proceed via dehydrogenation of the side chain methyl group of the C-terminal alanine (B10760859). cardiff.ac.ukresearchgate.net This mechanism leads to the formation of alaninamide as a major stable product, rather than free alanine. cardiff.ac.ukresearchgate.net

In contrast, in 81% w/w aqueous sulfuric acid, this compound undergoes conventional acid-catalyzed hydrolysis, yielding individual alanine residues. cardiff.ac.ukresearchgate.net The efficiency of this hydrolysis can vary based on the dipeptide's amino acid composition. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of peptide bonds also occurs in aqueous solutions under basic conditions. General mechanisms involve the addition of a hydroxide (B78521) ion to the carbonyl carbon. libretexts.org Base catalysis is often favored in practice as the acid formed is removed as a salt, driving the reaction towards completion. ucoz.com

Enzymatic Hydrolysis and Enzyme Specificity

Enzymatic hydrolysis of this compound is catalyzed by peptidases, specifically dipeptidases, that cleave the peptide bond. this compound can serve as a substrate for various enzymes, including dipeptidyl peptidase IV and elastase.

Enzyme specificity dictates which peptide bonds are cleaved. For instance, while this compound is a substrate for certain enzymes, a related tripeptide, Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester, is reported as a highly specific substrate for elastase, being only slowly hydrolyzed by trypsin and α-chymotrypsin. cdnsciencepub.com This highlights the influence of peptide length and modifications on enzyme specificity.

Bacterial enzymes like VanX, a D-alanyl-D-alanine dipeptidase, are known to catalyze the hydrolysis of D-Ala-D-Ala. nih.govnih.gov While VanX specifically targets D-Ala-D-Ala, the mechanism involves a catalytic base (Glu-181) and a cationic coordinator (Arg-71) stabilizing a tetrahedral adduct formed by the attack of an activated water molecule on the zinc-polarized carbonyl. nih.gov Although this is for a D-dipeptide, it illustrates general principles of enzymatic peptide hydrolysis involving active site residues and intermediates.

Another example is the enzymatic synthesis and potential subsequent hydrolysis of the this compound cross-bridge in Enterococcus faecalis peptidoglycan, involving specific ligases. nih.gov

Hydrolysis Products and Their Characterization

The primary product of the conventional hydrolysis of this compound is L-alanine. In the case of acid-catalyzed hydrolysis in dilute aqueous solutions, L-alanine is released as the monomeric amino acid. cardiff.ac.ukresearchgate.net

In concentrated sulfuric acid (98% w/w), the solvolysis of this compound yields alaninamide as a dominant stable product, along with reactive byproducts like acrylic acid. cardiff.ac.ukresearchgate.net Characterization of hydrolysis products can be performed using techniques such as NMR spectroscopy, which can distinguish between the original dipeptide, the free amino acid, and other solvolysis products like alaninamide. cardiff.ac.ukresearchgate.net Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the dipeptide substrate and the appearance of hydrolysis products in enzymatic assays. nih.gov

Cyclization Reactions of this compound

This compound can undergo cyclization to form a diketopiperazine, specifically cyclo(this compound). Diketopiperazines are cyclic dipeptides known for their stability against enzymatic hydrolysis compared to their linear counterparts. researchgate.net

Cyclization can occur under various conditions, including neutral or slightly acidic conditions and upon heating in the solid state or in aqueous solution. researchgate.net Thermally activated cyclization in the condensed phase has been observed for other dipeptides, such as L-alanyl-L-leucine, where heating at 120°C in aqueous solution induced irreversible cyclization via a water-catalyzed mechanism. The activation energy for this process was reported as 98 kJ/mol for the (3S,6S) isomer. Solvent effects, such as those in aqueous environments, can enhance reaction rates by stabilizing the transition state through hydrogen bonding.

The cyclization of dipeptide esters can also lead to diketopiperazine formation. Studies on the cyclization of diastereoisomeric alanyl-alanine methyl esters in methanol (B129727) have shown that the cis isomer cyclized faster than the trans isomer. psu.edu The mechanism of diketopiperazine formation from amino acid esters likely proceeds via the preliminary condensation of two amino acid ester molecules, followed by intramolecular cyclization of the intermediate dipeptide ester. psu.edu

Enzymatic mechanisms for diketopiperazine formation also exist, such as those catalyzed by nonribosomal peptide synthetases (NRPSs) in certain bacteria. These enzymes can catalyze the formation of diketopiperazines through thioester-dependent cyclization.

Data on the kinetics of cyclization for dipeptide esters have been reported, showing that factors like the amino acid sequence and the presence of N- and C-methyl substituents can influence the reaction rate. rsc.org

Formation of Diketopiperazine

This compound can undergo an intramolecular cyclization reaction to form a cyclic dipeptide, specifically a diketopiperazine known as Cyclo(Ala-Ala) or alanine anhydride (B1165640). bmrb.iochemimpex.comwikipedia.org This process involves the nucleophilic attack of the N-terminal amino group on the C-terminal carbonyl carbon, followed by the elimination of water.

The formation of diketopiperazines from linear dipeptides is a recognized reaction. Studies have indicated that temperature-induced cyclization of linear dipeptides in aqueous solutions can result in high yields of the corresponding cyclic species. The formation of alanine anhydride has been observed in studies investigating the kinetics of alanine racemization at high temperatures. wikipedia.org Furthermore, diketopiperazine formation from alanine has been noted in studies utilizing plasma irradiation in acidic aqueous solutions, suggesting ring opening of the diketopiperazine can also occur under certain conditions.

Reaction Conditions and Mechanisms for Cyclization

The cyclization of this compound to form diketopiperazine can occur under various conditions. Neutral or slightly acidic conditions are reported to facilitate this cyclization. bmrb.io Heating the dipeptide under neutral conditions is a common method to achieve cyclization, typically within a temperature range of 80°C to 180°C, with a preference for around 120°C. Water can act as a mediator, favoring the head-to-tail cyclization of linear dipeptides. Research on L-phenylalanyl-L-alanine, a related linear dipeptide, suggests a temperature-induced irreversible cyclization mechanism catalyzed by water in the condensed phase.

In the context of peptide synthesis, diketopiperazine formation can sometimes be an undesired side reaction. Solid-phase peptide synthesis methods can be employed, where the dipeptide is cleaved from the solid support before the cyclization step is intentionally induced. Certain resins, such as trityl chloride resin, are noted for minimizing diketopiperazine formation during the peptide synthesis process itself, implying that controlled cyclization is typically a separate step.

Studies on the cyclization of diastereoisomeric alanyl-alanine methyl esters in methanol have provided insights into the reaction kinetics, indicating that the pre-cis isomer cyclized more rapidly than the pre-trans isomer. This difference in reaction rate may be attributed to variations in steric hindrance during the cyclization process. The occurrence of dipeptide cyclization can add complexity to reaction systems and has been linked to rapid racemization of heterochiral dipeptides.

Epimerization and Racemization Studies

This compound is subject to stereoisomerization processes, specifically epimerization and racemization. Epimerization refers to the conversion of one chiral center within the dipeptide, leading to the formation of a diastereomer, such as the conversion of this compound to D-Alanyl-L-alanine or L-Alanyl-D-alanine. Racemization, in a broader sense, can refer to the loss of optical activity due to the interconversion of enantiomers or the formation of a mixture of stereoisomers. bmrb.io The rates of racemization and epimerization in peptides are generally observed to be faster than those in free amino acids. chemimpex.com

Conditions Inducing Epimerization (e.g., pH, Irradiation)

Epimerization of this compound can be induced by exposure to strong acidic or basic conditions, as well as by irradiation with γ-rays. bmrb.io Basic solutions have been shown to induce racemization of cyclic alanyl-alanine (diketopiperazine), with the maximum rate observed near pH 8.0. The basicity of the N-terminal amino acid residue has been found to influence the racemization rate of the C-terminal residue in other dipeptides, generally increasing the rate unless the C-terminal residue is sterically hindered.

Various factors can induce epimerization during peptide synthesis, including the activation strategy for carboxylic groups, the specific amino acid residues involved, the type of bases used, steric considerations, the solvent, and the temperature of the reaction. High temperatures, in the range of 225–275°C, are known to induce racemization of free amino acids like alanine. wikipedia.org Additionally, the presence of metal cations, particularly Cu2+, aldehydes, and certain minerals, can catalyze racemization processes. For other peptides, base-catalyzed epimerization is a significant degradation pathway at pH values above 7. Studies involving the irradiation of alanine-containing species with nano-pulsed discharge plasma in acidic aqueous solutions have also shown the formation of different alanine-containing products, potentially involving radical intermediates that could influence stereochemical integrity.

Kinetics of Racemization of Alanine and Dipeptides

Kinetic studies have investigated the rates of racemization for both free alanine and alanine-containing dipeptides. The racemization of dipeptides such as Ala-Gly and Gly-Ala at 120°C in aqueous phosphate-buffered solutions at pH 8.0 has been shown to follow reversible first-order kinetics. The initial rate of racemization for cyclic alanyl-glycine (diketopiperazine) was observed to be rapid but subsequently decreased, likely due to its hydrolysis to the linear dipeptide. Research indicates that the racemization rate constants for the dipeptides and diketopiperazine studied were independent of their concentrations and the buffer concentration. The presence of a C-terminal proline residue in other dipeptides significantly increased the racemization rate of the N-terminal residue.

At elevated temperatures (225–275°C), the apparent activation energy for the racemization of alanine has been determined to be 124 kJ mol−1. wikipedia.org Comparative studies at high temperatures revealed that the cyclization of this compound occurred at a significantly faster rate than the racemization of free alanine. wikipedia.org Under conditions more relevant to natural environments, such as in oceans, the L→D residue interconversion in small, soluble peptides at 25°C can occur on a timescale of approximately a century for the initial 10% conversion, with metal cations, aldehydes, and minerals acting as catalysts. Extrapolations from high-temperature data suggest that the half-life for alanine racemization in pure water at pH 7.6 and 0°C is around 1.1 million years, but this rate is substantially increased in the presence of chelating metals, reducing the half-life to approximately 3,500 years.

Below is a data table summarizing some reported kinetic parameters for alanine racemization:

| Substance | Conditions | Apparent Activation Energy (kJ mol−1) | Half-life (approx. years) | Citation |

| Alanine | 225–275°C | 124 | Not specified at these temperatures | wikipedia.org |

| Alanine | Pure water, pH 7.6, 0°C (extrapolated) | - | 1,100,000 | |

| Alanine | Natural waters, pH 7.6, 0°C (with Cu2+, extrapolated) | - | 3,500 |

Monitoring Techniques for Racemization Processes

Various analytical techniques are employed to monitor the extent of racemization and epimerization in peptides, including this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, has been utilized to monitor racemization by analyzing diastereoisomeric dipeptide esters. Integration of specific peaks, such as methoxy (B1213986) peaks corresponding to different epimers, in 1H NMR spectra can provide a reliable method to determine the degree of epimerization in dipeptides containing certain residues.

Chromatographic techniques, coupled with mass spectrometry, are also widely used. Chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) allows for the rapid and accurate determination of the chiral purity of amino acids within a peptide after hydrolysis. To account for any racemization that might occur during sample preparation, hydrolysis in deuterated acid is often employed. Microwave-assisted vapor phase hydrolysis in DCl is another technique used to break down peptides for chiral analysis by mass spectrometry, with the aim of minimizing racemization during the hydrolysis step.

Liquid chromatography-mass spectrometry (LC-MS) has been successfully applied to monitor reaction products, including different alanine-containing species, in studies investigating diketopiperazine behavior under plasma irradiation. Similarly, HPLC-high resolution mass spectrometry (HPLC-HRMS) has been used to monitor reactions and identify different stereoisomer products formed. High-performance liquid chromatography (HPLC) utilizing a reversed-phase analytical column has been employed in epimerization studies of cyclic alanyl-alanine. chemimpex.com Gas chromatography (g.l.c.) has also been used for the analysis of derivatized dipeptide esters in cyclization studies. Furthermore, real-time monitoring methods for hydrothermal reactions have been developed and applied to study the kinetics of amino acid racemization at high temperatures. wikipedia.org

Supramolecular Assembly and Nanostructure Formation

Self-Assembly Mechanisms of L-Alanyl-L-alanine

The self-assembly of this compound is a complex process mediated by a combination of non-covalent interactions. Understanding these mechanisms is crucial for controlling the resulting structures and their properties.

Role of Hydrophobic and Hydrophilic Interactions in Assembly

The amphiphilic nature of peptides, including this compound, with both hydrophobic and hydrophilic components, is fundamental to their self-assembly researchgate.net. Hydrophobic interactions drive the aggregation of nonpolar groups, leading to the formation of a condensed core within the self-assembled structures rsc.org. This process is typically entropy-driven, as it reduces the unfavorable interactions between hydrophobic surfaces and water molecules chinesechemsoc.orgresearchgate.net. Concurrently, hydrophilic interactions, primarily through hydrogen bonding and electrostatic forces involving the polar and charged groups, facilitate interactions with the aqueous environment and contribute to the formation of the outer shell of the nanostructures rsc.org. The interplay between these opposing forces is critical in defining the structural organization and stability of the self-assembled aggregates chinesechemsoc.orgresearchgate.net.

Influence of Solvent Environment on Self-Assembly Morphology

The solvent environment plays a crucial role in dictating the morphology of the self-assembled structures of dipeptides. The polarity and hydrogen-bonding capacity of the solvent can significantly influence the balance of intermolecular interactions chinesechemsoc.orgacs.org. For instance, studies on other dipeptides like diphenylalanine have shown transitions between different self-assembled structures, such as nanotubes and fibrils, depending on the solvent composition (e.g., water/methanol (B129727) mixtures) acs.orgnih.gov. The solvent can affect the conformation of the dipeptide molecules and alter the strength and nature of the driving forces for assembly, thereby leading to diverse morphologies acs.orgresearchgate.net. The penetration of solvent molecules, such as water, into the self-assembled structure can also be an integral part of the assembly process rsc.org.

Formation of Ordered Micro- and Nanostructures

The self-assembly of this compound can result in the formation of various ordered micro- and nanostructures, including helical formations, fibrils, thin films, and surface microstructures.

Helical Nanostructures and Fibril Formation

Dipeptides derived from alanine (B10760859), including this compound sodium salts, have been observed to self-assemble into helical nanostructures rsc.org. The formation of a bilayer structure is considered a basic unit in the formation of these helical fibrils rsc.org. The handedness of the helical assembly can be influenced by the terminal amide groups forming hydrogen bonds with surrounding water molecules rsc.org. Fibril formation is a common outcome of peptide self-assembly, often associated with ordered β-sheet interactions chinesechemsoc.orgacs.org. While poly-L-alanine chains longer than a certain length tend to form β-sheets and assemble into fibrils, shorter chains may exhibit random coil structures and lack this ability acs.org.

Development of Thin Films and Surface Microstructures

This compound and similar dipeptides can form thin films and surface microstructures through self-assembly processes, often influenced by the method of preparation and the presence of organic vapors kpfu.ruresearchgate.netrsc.org. Studies on the self-assembly of L-alanyl-L-phenylalanine, a related dipeptide, have demonstrated the formation of micro- and nanostructures on the surface of amorphous films under the action of methanol vapor kpfu.ru. The correlation between the change in surface morphology of thin dipeptide films and the stoichiometry of their clathrates with organic compounds has been observed, suggesting that the vapor environment can influence the resulting structures researchgate.netrsc.org. Atomic force microscopy is a technique used to characterize these micro- and nanostructures on surfaces kpfu.ruresearchgate.net.

Control of Nanostructure Morphology

The ability to control the morphology of self-assembled peptide nanostructures is crucial for designing materials with specific functionalities. The resulting nanostructure morphology, such as nanotubes or nanospheres, can be influenced by manipulating experimental conditions researchgate.net. Factors like peptide concentration, pH, and the presence of salts collectively determine the onset and nature of self-assembly researchgate.net.

For peptides containing alanine, the chirality of the amino acid residues can profoundly impact their supramolecular behavior researchgate.net. Studies on lipotripeptides incorporating alanine have demonstrated that chirality can control the handedness of self-assembled nanoribbons researchgate.net. This suggests that for this compound and related peptides, the stereochemistry plays a significant role in directing the final assembled morphology. Furthermore, the pH of the system can also influence the resulting nano-morphology of polymers dtic.mil.

Techniques for Characterizing Self-Assembled Structures

Characterizing the intricate structures formed by peptide self-assembly requires a range of advanced analytical techniques. These methods provide crucial information about the morphology, size, and structural organization of the resulting nanostructures.

General techniques employed for analyzing peptide self-assemblies include circular dichroism, Fourier-transform infrared spectroscopy (FT-IR), cryo-transmission electron microscopy (cryo-TEM), atomic force microscopy (AFM), and Thioflavin T fluorescence imaging researchgate.net. Scanning Tunneling Microscopy (STM) is another technique used to observe the packing structures of self-assembled monolayers at the liquid-solid interface acs.org.

Atomic Force Microscopy (AFM) for Surface Characterization